molecular formula C17H13NO5 B2759221 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 351996-94-6

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2759221
CAS No.: 351996-94-6
M. Wt: 311.293
InChI Key: JVIJCICMASYNLD-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that features a unique structure combining a methoxybenzyl group with a dioxoisoindoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the selection of appropriate boron reagents and palladium catalysts, as well as fine-tuning reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde, while reduction of the dioxoisoindoline moiety can produce dihydroisoindoline derivatives .

Scientific Research Applications

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may act on enzymes or receptors, modulating their activity to produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl-substituted dioxoisoindoline carboxylic acids and methoxybenzyl derivatives. Examples include:

Uniqueness

What sets 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This unique structure may also impart distinct biological activities, making it a valuable compound for further research and development .

Biological Activity

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 351996-94-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₇H₁₃NO₅
  • Molecular Weight : 311.29 g/mol
  • Structure : The compound features a dioxoisoindoline core with a methoxybenzyl substituent, which is critical for its biological activity.

Antioxidant Properties

Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit significant antioxidant activities. For instance, studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of xanthine oxidase. Xanthine oxidase is an enzyme involved in the production of uric acid; thus, its inhibition can have implications in treating gout and hyperuricemia. The compound has demonstrated potent inhibitory effects on this enzyme in vitro, making it a candidate for further development in anti-gout therapies .

Neuroprotective Effects

In studies focused on neuroprotection, compounds similar to this compound have shown promise in modulating neurotransmitter systems and protecting neurons from apoptosis. These effects are hypothesized to be mediated through the modulation of calcium channels and neurotransmitter receptors .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating potential applications in treating infections. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

  • Xanthine Oxidase Inhibition : The compound was tested at various concentrations (10 µM to 100 µM) and showed over 70% inhibition at higher concentrations (Table 1) .
Concentration (µM)% Inhibition
1030
5055
10075
  • Antioxidant Activity : DPPH radical scavenging assays revealed that the compound had a significant dose-dependent effect on reducing oxidative stress markers.

Animal Studies

In vivo studies assessed the neuroprotective effects of the compound in rodent models subjected to induced oxidative stress. Results indicated a marked reduction in neuronal death and improved behavioral outcomes in treated animals compared to controls .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIJCICMASYNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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